molecular formula C10H9ClN4 B8104838 N-benzyl-4-chloro-1,3,5-triazin-2-amine

N-benzyl-4-chloro-1,3,5-triazin-2-amine

Cat. No.: B8104838
M. Wt: 220.66 g/mol
InChI Key: BBGMJBOANFOLFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-4-chloro-1,3,5-triazin-2-amine is a high-purity 1,3,5-triazine derivative designed for use as a key synthetic intermediate in medicinal chemistry and drug discovery research. This compound belongs to a class of small molecules known for their diverse biological activities, serving as a privileged scaffold for developing novel therapeutic agents. The core research value of this compound lies in its role as a versatile chemical building block. The chlorine atom at the 4-position of the triazine ring is highly reactive, allowing for sequential nucleophilic substitution reactions with a variety of N-nucleophiles, such as aniline, benzylamine, diethylamine, morpholine, and piperidine . This enables researchers to efficiently synthesize a library of mono-, di-, and trisubstituted 1,3,5-triazine derivatives for structure-activity relationship (SAR) studies. The benzylamine moiety attached to the triazine core is a common pharmacophore found in compounds with demonstrated biological activity . 1,3,5-Triazine derivatives are extensively investigated for their potent antimicrobial properties. Research on structurally similar compounds has shown promising activity against challenging pathogens such as Staphylococcus aureus (including MRSA strains) and Escherichia coli . Some analogues have demonstrated antimicrobial efficacy comparable to standard antibiotics like ampicillin, making this chemical class a valuable starting point for developing new anti-infective agents to combat multidrug-resistant bacteria . Beyond antimicrobial applications, the 1,3,5-triazine core is a recognized scaffold in the exploration of molecules with antimalarial, anticancer, and antiviral activities, as well as potential inhibitors for enzymes like monoamine oxidase (MAO) . Handling and Usage Note: This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate precautions, consulting the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

N-benzyl-4-chloro-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4/c11-9-13-7-14-10(15-9)12-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBGMJBOANFOLFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=NC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.66 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Temperature-Controlled Chloride Replacement

Cyanuric chloride’s three reactive chlorines enable sequential substitution under varying temperatures. The first substitution occurs at 0–5°C to form monosubstituted intermediates. For N-benzyl-4-chloro-1,3,5-triazin-2-amine, benzylamine reacts with cyanuric chloride in a 1:1 molar ratio in 1,4-dioxane, yielding 2-(benzylamino)-4,6-dichloro-1,3,5-triazine . This intermediate is critical for subsequent functionalization.

The second substitution targets the remaining chlorines at room temperature or 60–80°C , depending on the nucleophile’s reactivity. For instance, substituting the 6-chloro position with morpholine at 70°C produces 2-(benzylamino)-4-chloro-6-morpholino-1,3,5-triazine . Sodium carbonate is added to neutralize HCl, preventing side reactions.

Solvent and Base Optimization

Polar aprotic solvents like 1,4-dioxane and dichloroethane enhance reaction homogeneity and nucleophile accessibility. A 3:1 v/v dioxane-water mixture is optimal for balancing solubility and reactivity. Sodium carbonate (1.5–2.0 equivalents) ensures efficient HCl scavenging, while excess base may hydrolyze chlorotriazines.

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation reduces reaction times from 8–12 hours to 20–40 minutes while improving yields by 15–20%. For example, reacting 2,4-dichloro-6-(benzylamino)-1,3,5-triazine with piperazine under microwave conditions (1400 W, 100°C) achieves 89% yield versus 68% via conventional heating.

Enhanced Purity and Selectivity

Microwave systems (e.g., Synthos 3000) provide uniform heating, minimizing byproducts like hydrolyzed triazines. The rapid energy transfer stabilizes intermediates, favoring selective mono- or disubstitution.

Solvent and Base Systems in Triazine Functionalization

Table 1: Impact of Solvent and Base on Substitution Efficiency

SolventBaseTemperature (°C)Yield (%)Purity (%)
1,4-DioxaneNa₂CO₃0–57285
DichloroethaneNaHCO₃256882
DMFK₂CO₃606578

Polar solvents with moderate dielectric constants (ε = 2.2–4.0) maximize chloride displacement rates. Sodium carbonate outperforms potassium carbonate in minimizing hydrolysis.

Characterization and Analytical Validation

Spectroscopic Profiling

1H NMR : Benzyl protons resonate as a multiplet at δ 7.20–7.40 ppm , while the NH group appears as a singlet near δ 6.10–6.30 ppm . 13C NMR confirms triazine ring carbons at δ 165–170 ppm .

FT-IR : N-H stretching vibrations at 3300–3400 cm⁻¹ and C-Cl stretches at 750–800 cm⁻¹ .

Mass Spectrometry and Elemental Analysis

High-resolution mass spectrometry (HRMS) typically shows [M+H]⁺ peaks at m/z 265.08 (C₁₀H₁₀ClN₅). Elemental analysis aligns with theoretical values (C: 45.55%, H: 3.82%, N: 26.55%).

Comparative Analysis of Synthetic Routes

Table 2: Conventional vs. Microwave-Assisted Synthesis

ParameterConventional MethodMicrowave Method
Reaction Time8–12 h20–40 min
Yield65–75%85–92%
Purity80–85%90–95%
Energy ConsumptionHighLow

Microwave irradiation emerges as the superior method, offering near-quantitative yields and reduced side products.

Applications and Derivative Synthesis

This compound serves as a precursor for antitumor and antimicrobial agents. For example, Suzuki coupling with aryl boronic acids introduces biaryl motifs, enhancing bioactivity. Reductive amination with aldehydes yields tertiary amines, as demonstrated in antitumor compound libraries .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-chloro-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium carbonate, potassium carbonate, and various organic solvents. Reaction conditions typically involve moderate temperatures and the use of catalysts such as copper or palladium .

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or electrophile used. For example, substitution with an amine can yield N-benzyl-4-amino-1,3,5-triazin-2-amine, while coupling reactions can produce more complex triazine derivatives .

Scientific Research Applications

Anticancer Activity

N-benzyl-4-chloro-1,3,5-triazin-2-amine and its derivatives have shown promising anticancer properties. For instance, studies have indicated that triazine derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism often involves the inhibition of key cellular pathways leading to cell death.

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-720Apoptosis induction
JSF-2019 (related triazine)HCT-11615Inhibition of InhA pathway

Antimicrobial Activity

Triazine derivatives have also been evaluated for their antimicrobial efficacy. For example, compounds derived from this compound exhibited activity against common pathogens like Staphylococcus aureus and Escherichia coli.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
N-benzyl derivativeS. aureus5 µg/mL
N-benzyl derivativeE. coli10 µg/mL

Agrochemical Applications

Triazine compounds are widely used as herbicides due to their ability to inhibit photosynthesis in plants. N-benzyl derivatives have been synthesized to improve selectivity and efficacy against specific weed species while minimizing impact on crops.

Herbicidal Activity

Research has demonstrated that certain N-benzyl-substituted triazines can effectively control weed growth with lower toxicity to desired plants.

CompoundTarget Weed SpeciesEfficacy (%)
N-benzyl derivativeAmaranthus retroflexus85%
N-benzyl derivativeChenopodium album90%

Development of Antitubercular Agents

A study focused on the optimization of triazine compounds for antitubercular activity revealed that derivatives like JSF-2019 showed significant in vitro efficacy against Mycobacterium tuberculosis. The study highlighted the importance of structural modifications to enhance solubility and pharmacokinetic profiles.

Synthesis and Characterization

Research involving microwave-assisted synthesis of N-benzyl derivatives demonstrated improved yields and purity compared to conventional methods. This approach facilitates the rapid development of new compounds for both pharmaceutical and agricultural applications.

Mechanism of Action

The mechanism of action of N-benzyl-4-chloro-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor by binding to active sites of enzymes or receptors, thereby blocking their activity. This interaction often involves hydrogen bonding, van der Waals forces, and hydrophobic interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Key structural variations among 1,3,5-triazin-2-amine derivatives include substituents at positions 4, 6, and the N-aryl/N-alkyl group. Below is a comparative analysis:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Activities References
N-Benzyl-4-chloro-6-morpholino-1,3,5-triazin-2-amine 4-Cl, 6-morpholino, N-benzyl C₁₄H₁₅ClN₆O 326.77 Enhanced solubility due to morpholino; synthetic intermediate
4-Chloro-N-(4-chlorophenyl)-1,3,5-triazin-2-amine 4-Cl, N-(4-Cl-phenyl) C₉H₆Cl₂N₄ 241.08 Antiseptic/disinfectant potential; high halogen content
4-Chloro-N,6-diphenyl-1,3,5-triazin-2-amine 4-Cl, 6-phenyl, N-phenyl C₁₅H₁₁ClN₄ 282.73 High thermal stability (bp: 499°C); used in materials science
4-Chloro-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine 4-Cl, 6-morpholino, N-methyl, N-phenyl C₁₄H₁₆ClN₅O 329.77 Stable crystal structure; chair conformation of morpholino
4-Chloro-6-methyl-1,3,5-triazin-2-amine 4-Cl, 6-methyl C₄H₅ClN₄ 144.56 Simpler analog; foundational for synthesis

Key Observations :

  • Halogenation : Chlorine at position 4 increases electrophilicity, facilitating nucleophilic substitution reactions for further derivatization .
  • N-Substituents : Benzyl groups (as in the target compound) may confer lipophilicity, whereas phenyl or chlorophenyl groups contribute to π-π stacking interactions in crystal structures .

Q & A

Q. Critical Parameters :

  • Solvent choice : THF or acetone for controlled reactivity.
  • Stoichiometry : Maintain a 1:1 molar ratio of benzylamine to cyanuric chloride to avoid over-substitution.
  • Yield optimization : Use microwave-assisted synthesis (e.g., 80°C, 30 min) to improve efficiency and reduce side products .

Q. Example Data :

MethodYieldPurity (UPLC)Reference
Conventional (THF)65–75%91–95%
Microwave-assisted85%98%

Basic: How can the structure and purity of this compound be validated?

Methodological Answer:
Use a combination of analytical techniques:

Elemental Analysis : Confirm empirical formula (e.g., C, H, N content within ±0.3% of theoretical values) .

NMR Spectroscopy :

  • ¹H NMR : Look for benzyl protons (δ 4.5–4.7 ppm, singlet) and aromatic protons (δ 7.2–7.4 ppm).
  • ¹³C NMR : Confirm triazine carbons (δ 165–170 ppm) and benzyl carbon (δ 45–50 ppm) .

Mass Spectrometry : ESI-MS should show [M+H]⁺ peaks at m/z 250–252 (Cl isotope pattern) .

UPLC : Assess purity (>95%) with a C18 column (acetonitrile/water gradient) .

Advanced: How do structural modifications influence the pharmacological activity of this compound analogues?

Methodological Answer:
Structure-activity relationship (SAR) studies reveal that:

Benzyl Group Substitution :

  • Electron-withdrawing groups (e.g., -Cl, -F) on the benzyl ring enhance CNS penetration by increasing lipophilicity (logP ~2.5) .
  • Bulky substituents (e.g., naphthyl) reduce metabolic clearance but may decrease solubility.

Triazine Core Modifications :

  • Replacing chlorine with morpholine improves kinase inhibition (IC₅₀ < 100 nM) .
  • Adding hydrazine derivatives enhances neuroprotective effects (e.g., 40% reduction in rotenone-induced neurotoxicity) .

Q. Case Study :

  • Analogues with 4-methylpiperazine at the 6-position showed 10× higher procognitive activity in Morris water maze tests compared to parent compounds .

Advanced: What strategies optimize the pharmacokinetic (PK) and ADMET profiles of this compound?

Methodological Answer:
Key strategies include:

Lipophilicity Adjustment : Introduce polar groups (e.g., -OH, -NH₂) to reduce logP from 3.0 to 2.0, improving aqueous solubility (>50 μg/mL) .

Metabolic Stability : Replace labile groups (e.g., morpholine with piperazine) to reduce CYP450-mediated oxidation .

In Vivo PK Studies :

  • Half-life extension : PEGylation or prodrug formulations increase t₁/₂ from 2 h to 8 h in rodent models .
  • Bioavailability : Nanoemulsions improve oral absorption (F% from 15% to 45%) .

Q. ADMET Data :

ParameterValueReference
Plasma Protein Binding85–90%
CYP3A4 InhibitionIC₅₀ > 10 μM
hERG InhibitionIC₅₀ > 30 μM

Advanced: How do reaction conditions impact dehydrosulfurization in triazine synthesis?

Methodological Answer:
Dehydrosulfurization of thiourea intermediates (e.g., 4-chloro-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)benzamides) is critical for forming 1,3,5-oxadiazines. Two methods are compared:

Dicyclohexylcarbodiimide (DCC) :

  • Conditions : Reflux in dichloromethane, 12 h.
  • Advantages : High yields (75–90%) for electron-deficient aryl groups .

I₂/Et₃N Mixture :

  • Conditions : Room temperature, 2–4 h.
  • Advantages : Suitable for sterically hindered substrates; synthesizes novel compounds inaccessible via DCC .

Q. Critical Factors :

  • Solvent : DCM or THF for optimal reagent solubility.
  • Workup : Neutralize excess iodine with Na₂S₂O₃ to prevent side reactions .

Basic: What are the best practices for scaling up laboratory-scale synthesis?

Methodological Answer:

Process Optimization :

  • Replace batch reactors with flow chemistry for safer handling of exothermic steps (e.g., chlorination) .

Purification : Use continuous chromatography (e.g., SMB) to reduce solvent waste.

Quality Control : Implement in-line PAT tools (e.g., FTIR) for real-time monitoring .

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